![molecular formula C10H13NO2 B121207 Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 145696-35-1](/img/structure/B121207.png)
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound with potential applications in the field of medicinal chemistry. It is a cyclic amine that belongs to the class of pyrrole derivatives. The compound has been synthesized using different methods and has been studied for its biological activity.
Mecanismo De Acción
The mechanism of action of Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in the body. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosinase and cholinesterase. The compound has also been shown to have antioxidant activity and to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate. One direction is to further investigate the mechanism of action of the compound and its interactions with specific targets in the body. Another direction is to explore the potential use of the compound as a ligand for metal ions. Additionally, the compound could be further studied for its potential applications in the treatment of various diseases, including cancer and viral infections.
Conclusion:
In conclusion, Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound with potential applications in medicinal chemistry. The compound has been synthesized using various methods and has been studied for its biological activity. It has been found to exhibit various biochemical and physiological effects, including antitumor, antiviral, and antimicrobial properties. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate, including further investigation of its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can be synthesized using various methods. One of the methods involves the reaction of 3-methyl-2-cyclopentenone with methylamine in the presence of a catalyst. The reaction leads to the formation of the desired compound in good yield.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has been studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, antiviral, and antimicrobial properties. The compound has also been studied for its potential use as a ligand for metal ions.
Propiedades
Número CAS |
145696-35-1 |
|---|---|
Nombre del producto |
Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate |
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-6-7-4-3-5-8(7)11-9(6)10(12)13-2/h11H,3-5H2,1-2H3 |
Clave InChI |
QKSRZIZMIHKPEK-UHFFFAOYSA-N |
SMILES |
CC1=C(NC2=C1CCC2)C(=O)OC |
SMILES canónico |
CC1=C(NC2=C1CCC2)C(=O)OC |
Sinónimos |
Cyclopenta[b]pyrrole-2-carboxylic acid, 1,4,5,6-tetrahydro-3-methyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



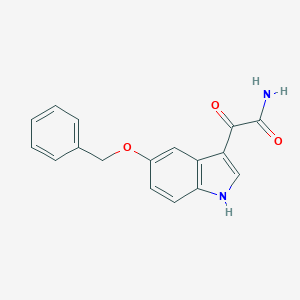
![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)

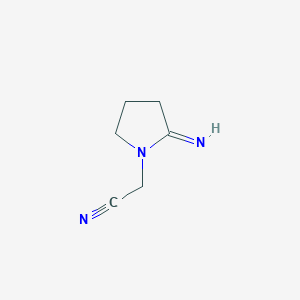

![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)
![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)


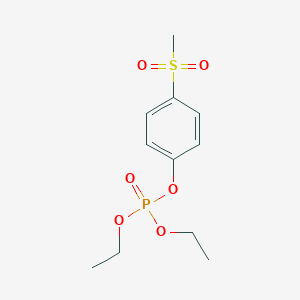
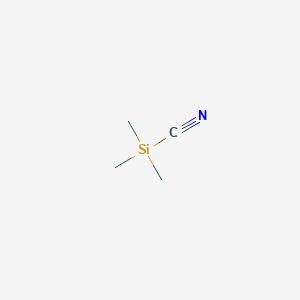
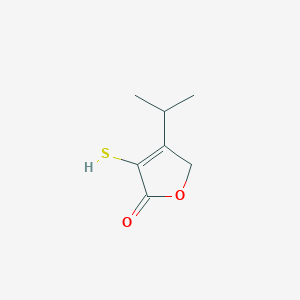
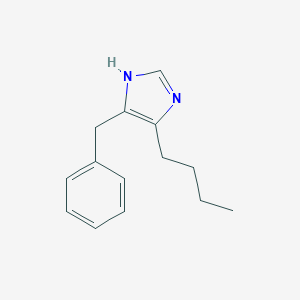
![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)